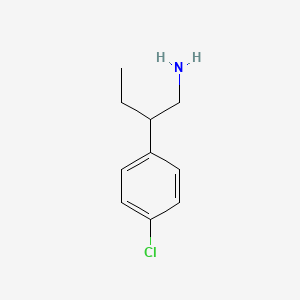

2-(4-Chlorophenyl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Chlorophenyl)butan-1-amine”, also known as 4-Chloroamphetamine (4-CA), is a synthetic compound that belongs to the amphetamine family. It has a molecular formula of C10H14ClN and a molecular weight of 183.68 .

Synthesis Analysis

Amines can be synthesized by various methods, including the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)butan-1-amine” can be represented by the InChI code: 1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can react with alkyl halides in S N 2 reactions, form imines when reacted with aldehydes or ketones, and undergo Hofmann or Curtius rearrangements . They can also react with acid chlorides to form amides, and with sulfonyl groups to form sulfonamides .

Physical And Chemical Properties Analysis

Amines, including “2-(4-Chlorophenyl)butan-1-amine”, are typically pyramidal in shape, with a bond angle of roughly 109.5 degrees . The boiling point and water solubility of amines are influenced by factors such as hydrogen bonding .

Scientific Research Applications

Electrophilic Amination

A study by Bombek et al. (2004) explored the electrophilic amination of fluorophenols and chlorophenols, which could be related to the chemistry of compounds like 2-(4-Chlorophenyl)butan-1-amine. The research highlighted a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom, suggesting a potential method for synthesizing chlorophenyl derivatives (Bombek, Požgan, Kočevar, & Polanc, 2004).

Crystal Structure Analysis

Kang et al. (2015) analyzed the crystal structure of cyproconazole, a molecule containing a 4-chlorophenyl group similar to 2-(4-Chlorophenyl)butan-1-amine. This research provides insights into the molecular arrangement and interactions within the crystal, offering a foundation for understanding how similar compounds might crystallize (Kang, Kim, Kwon, & Kim, 2015).

Detoxication Pathways

Munter et al. (2003) investigated the detoxication pathways of chloroprene, detailing how glutathione and epoxide hydrolase contribute to the metabolism of chlorinated compounds. This study might shed light on the metabolic pathways and detoxication mechanisms for chlorophenyl compounds, including 2-(4-Chlorophenyl)butan-1-amine (Munter, Cottrell, Golding, & Watson, 2003).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron metal, which include structural elements related to 2-(4-Chlorophenyl)butan-1-amine. The findings highlight the potential of such compounds in protecting metals from corrosion, providing a basis for the development of new corrosion inhibitors (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Bioassay Screening

Chiang et al. (2009) conducted a study on the prompt screening of amide-forming minilibraries using MTT assay, utilizing core amino compounds including butan-1-amine. This research could offer a perspective on the biological activities and screening methodologies relevant to compounds like 2-(4-Chlorophenyl)butan-1-amine (Chiang, Pei, Chen, Huang, Lin, Yen, & Yu, 2009).

Safety and Hazards

The safety data sheet for “4-(4-Chlorophenyl)butan-1-amine” suggests that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and adequate ventilation is advised .

Mechanism of Action

Target of Action

It is known that similar compounds, such as benzazepines, have been studied for their potential in treating various conditions, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

It is known that similar compounds can interact with multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the stereochemical features of similar compounds can influence their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to exhibit significant inflammation inhibition .

Action Environment

It is known that the environment can influence the action of similar compounds .

properties

IUPAC Name |

2-(4-chlorophenyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFMLPKMQRNGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B2593139.png)

![3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2593141.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)

![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)